(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid synthesis
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally constrained proline analogue of significant interest in peptide chemistry and as a chiral ligand in asymmetric catalysis.[1] Its rigid bicyclic structure makes it a valuable building block for the design of novel peptidomimetics and pharmaceuticals. This technical guide provides a detailed overview of a prominent and improved synthetic route to this compound, including experimental protocols, quantitative data, and process visualizations. The N-Boc protected form of this compound is also a commercially available building block used in various synthetic applications.[2][3][4]
Core Synthetic Strategy: Hetero-Diels-Alder Reaction
The most common and diastereoselective approach to synthesizing (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves a hetero-Diels-Alder reaction. This key step consists of a [4+2] cycloaddition between cyclopentadiene and a chiral imine.[1][5] The imine is typically generated in situ from ethyl glyoxylate and (R)-phenylethylamine.[1][6] Subsequent hydrogenation and deprotection steps yield the final product. An improved, scalable synthesis that avoids tedious chromatographic purification has been reported.[1]
Synthetic Pathway Overview
Caption: Overall synthetic workflow for (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Quantitative Data Summary
The following table summarizes the yields for each step in the improved synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride.
| Step | Product | Starting Material | Overall Yield | Reference |
| 1 & 2 | Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride | Ethyl glyoxylate | 32% | [1] |
| 3 | Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride | Intermediate from Step 2 | 94.5% | [1] |
| 4 | (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride | Intermediate from Step 3 | 84.9% | [1] |
Detailed Experimental Protocols
Step 1 & 2: Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (4)
This procedure combines the hetero-Diels-Alder reaction, hydrogenation, and crystallization into a streamlined process.
Caption: Workflow for the synthesis and isolation of intermediate 4.
Methodology:
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To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH2Cl2 (600 mL), (R)-phenylethylamine (30.5 g, 0.25 mol) is added slowly over 30 minutes with stirring.[1]
-
The mixture is stirred for an additional hour at 0°C.[1]
-
The reaction is then cooled to -60°C, and trifluoroacetic acid (19.3 mL, 0.25 mol) and BF3·Et2O (31 mL, 0.25 mol) are added, followed by freshly distilled cyclopentadiene (20 g, 0.25 mol).[1]
-
The crude product from the hetero-Diels-Alder reaction is isolated and then hydrogenated in the presence of 5% Pd/C in ethanol at 50 bar H2 pressure.[1]
-
After the catalyst is separated, an excess of concentrated HCl is added, and the volatiles are evaporated.[1]
-
The resulting semi-solid hydrochloride is triturated with a 5:1 mixture of Et2O/i-PrOH to induce crystallization, yielding the pure product (4) in an overall yield of 32%.[1]
Step 3: Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (5)
Methodology:
-
The hydrochloride salt (4) (17.7 g, 0.057 mol) is hydrogenated in the presence of 5% Pd/C (1.7 g) in absolute ethanol (20 mL) at a hydrogen pressure of 15 bar.[1]
-
The reaction proceeds for 4 days until the uptake of H2 ceases.[1]
-
The mixture is filtered through Celite, and the solids are washed with absolute ethanol.[1]
-
The combined filtrates are evaporated, and the residue is washed with Et2O/EtOH and then Et2O.[1]
-
After drying, the amino acid ester hydrochloride (5) is obtained with a yield of 94.5%.[1]
Step 4: (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (6)
Methodology:
-
A solution of the hydrochloride salt (5) (1.3 g, 6.3 mmol) in aqueous HCl (6 M, 10 mL) is heated under reflux for 6 hours.[1]
-
The solution is then evaporated to dryness.[1]
-
The residue is recrystallized from i-PrOH/Et2O to give the analytically pure final product (6) with a yield of 84.9%.[1]
Alternative Synthetic Approaches
While the hetero-Diels-Alder reaction is a robust method, other strategies for synthesizing the 2-azabicyclo[2.2.1]heptane core exist. These include:
-
Brønsted Acid-Catalyzed Ring-Opening of meso-Epoxides: This method offers an alternative enantioselective route to 2-azabicyclo[2.2.1]heptane derivatives.[7][8]
-
Enzymatic Resolution: Racemic mixtures of 2-azabicyclo[2.2.1]hept-5-en-3-one can be resolved using lipase enzymes to selectively hydrolyze one enantiomer, providing access to the chiral precursors of the target molecule.[9]
These alternative methods may be advantageous in specific contexts, depending on the desired substitution patterns and available starting materials.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid - CD Biosynsis [biosynsis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
